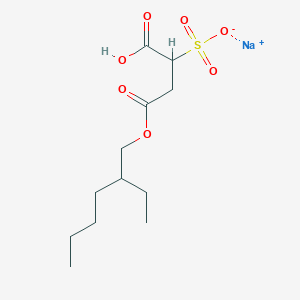
3-Hydroxynortriptyline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxynortriptyline is a metabolite of nortriptyline, a tricyclic antidepressant. It is formed through the hydroxylation of nortriptyline and plays a role in the pharmacological activity of the parent compound. This compound is of interest due to its potential therapeutic effects and its role in the metabolism of nortriptyline.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxynortriptyline can be synthesized through the hydroxylation of nortriptyline. This process typically involves the use of specific enzymes or chemical reagents that facilitate the addition of a hydroxyl group to the nortriptyline molecule. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of biocatalysts or chemical catalysts to enhance the efficiency of the hydroxylation process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxynortriptyline undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other metabolites.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups in certain reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of further hydroxylated metabolites, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
3-Hydroxynortriptyline has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the metabolism of nortriptyline.
Biology: The compound is studied for its effects on biological systems, particularly its role in the metabolism of antidepressants.
Medicine: Research on this compound focuses on its potential therapeutic effects and its role in the pharmacokinetics of nortriptyline.
Industry: It is used in the pharmaceutical industry for the development and testing of antidepressant medications.
Mechanism of Action
3-Hydroxynortriptyline exerts its effects by interacting with specific molecular targets and pathways in the body. It is believed to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, similar to its parent compound, nortriptyline. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and antidepressant effects.
Comparison with Similar Compounds
Similar Compounds
Nortriptyline: The parent compound of 3-Hydroxynortriptyline, used as a tricyclic antidepressant.
Amitriptyline: Another tricyclic antidepressant that is metabolized to nortriptyline.
Protriptyline: A tricyclic antidepressant with a similar chemical structure and pharmacological profile.
Uniqueness
This compound is unique due to its specific hydroxylation at the third position, which distinguishes it from other metabolites of nortriptyline. This hydroxylation can influence its pharmacological activity and its role in the metabolism of nortriptyline.
Properties
Molecular Formula |
C19H21NO |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
(2Z)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-5-ol |
InChI |
InChI=1S/C19H21NO/c1-20-12-4-7-18-17-6-3-2-5-14(17)8-9-15-10-11-16(21)13-19(15)18/h2-3,5-7,10-11,13,20-21H,4,8-9,12H2,1H3/b18-7- |
InChI Key |
DXTZQTSIXRYNQV-WSVATBPTSA-N |
Isomeric SMILES |
CNCC/C=C\1/C2=CC=CC=C2CCC3=C1C=C(C=C3)O |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2CCC3=C1C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide](/img/structure/B15295468.png)
![4-[3-(3-Methoxyphenyl)propyl]pyridine](/img/structure/B15295476.png)
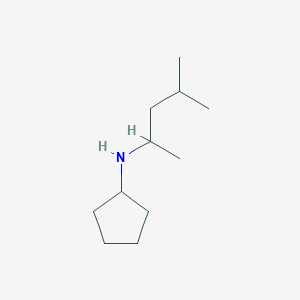
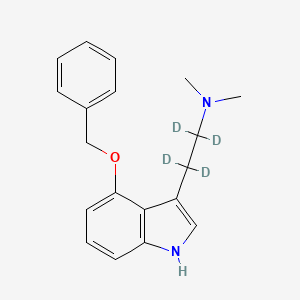
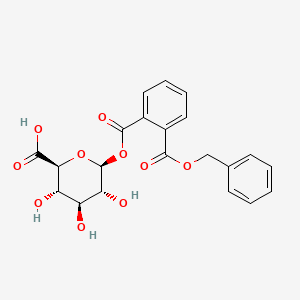
![(2R)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(3R)-2-hydroxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B15295493.png)
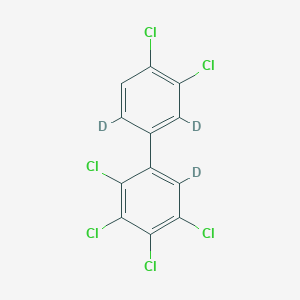
![3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid](/img/structure/B15295515.png)
![1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15295516.png)
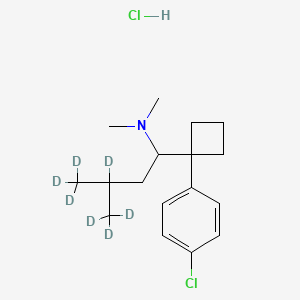
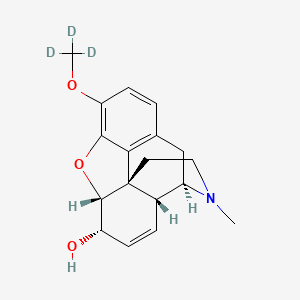
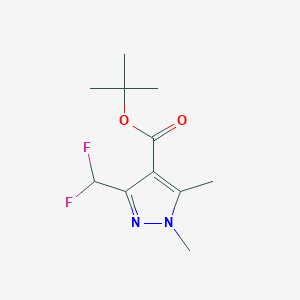
![Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate](/img/structure/B15295534.png)
